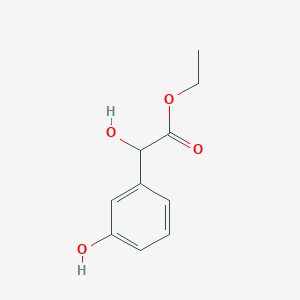

Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic route for MBX-8025 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including esterification, etherification, and sulfonation .

Chemical Reactions Analysis

MBX-8025 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: MBX-8025 can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

Chemistry: Used as a model compound to study PPAR-δ agonists and their effects on lipid metabolism.

Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.

Medicine: Explored as a therapeutic agent for treating metabolic disorders, including dyslipidemia, metabolic syndrome, type 2 diabetes, and NASH

Industry: Potential applications in developing new drugs targeting metabolic pathways and improving lipid profiles

Mechanism of Action

MBX-8025 exerts its effects by selectively activating the peroxisome proliferator-activated receptor delta (PPAR-δ). This activation leads to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis. The compound’s mechanism of action includes:

Molecular Targets: PPAR-δ receptors in various tissues.

Pathways Involved: Lipid metabolism pathways, inflammatory response pathways, and energy homeostasis pathways

Comparison with Similar Compounds

MBX-8025 is unique compared to other PPAR-δ agonists due to its high selectivity and potency. Similar compounds include:

Elafibranor: Another PPAR-δ agonist with similar therapeutic applications.

GW501516: A well-known PPAR-δ agonist studied for its effects on lipid metabolism and energy homeostasis

Biological Activity

Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, also known by its CAS number 102654-39-7, is an organic compound notable for its significant biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with both hydroxy and ester functional groups. Its chemical formula is C10H12O4, and it is primarily recognized for its role in lipid metabolism and inflammation regulation through its interaction with peroxisome proliferator-activated receptor delta (PPAR-δ) .

The compound acts as a selective agonist for PPAR-δ, a receptor crucial in regulating gene expression related to:

- Lipid metabolism

- Energy homeostasis

- Inflammatory responses

Activation of PPAR-δ by this compound has been linked to potential therapeutic effects in metabolic disorders such as dyslipidemia, metabolic syndrome, and type 2 diabetes .

1. Metabolic Regulation

Research indicates that this compound enhances lipid metabolism by promoting fatty acid oxidation and reducing lipid accumulation in tissues. This property makes it a candidate for treating metabolic disorders.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) in macrophages, indicating its potential in managing inflammatory conditions .

3. Antioxidant Activity

This compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between this compound and related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Elafibranor | C21H24ClN5O4S | Dual PPAR agonist, used in NASH treatment |

| GW501516 | C21H18F3N3O3S | Well-known PPAR-δ agonist studied for lipid metabolism |

| Ethyl 3-Hydroxyphenylacetate | C10H12O3 | Similar ester structure but different hydroxyl positioning |

This compound is distinguished by its specific interaction with PPAR-δ receptors and its unique hydroxylation pattern on the phenolic ring, which may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Metabolic Studies : A study demonstrated that treatment with this compound resulted in significant reductions in triglyceride levels and improvements in insulin sensitivity in animal models of metabolic syndrome .

- Anti-inflammatory Research : In vitro studies showed that this compound effectively reduced the secretion of TNF-alpha and IL-6 from LPS-stimulated macrophages, highlighting its anti-inflammatory potential .

- Antioxidant Studies : The compound was assessed for its ability to scavenge free radicals, showing promising results that suggest it may protect against oxidative damage .

Properties

IUPAC Name |

ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEXAICFDSHISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.